1-bromo-3-cyclopropyl-3-methylbutan-2-one
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Overview
Description
1-Bromo-3-cyclopropyl-3-methylbutan-2-one is an organic compound with the molecular formula C8H13BrO. This compound is characterized by the presence of a bromine atom attached to a butanone structure, which also includes a cyclopropyl and a methyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-cyclopropyl-3-methylbutan-2-one typically involves the bromination of 3-cyclopropyl-3-methylbutan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Commonly, bromine or N-bromosuccinimide (NBS) is used as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction parameters. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing conditions.
Major Products:
Nucleophilic Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-3-cyclopropyl-3-methylbutan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-bromo-3-cyclopropyl-3-methylbutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Bromo-3-methylbutan-2-one: Similar structure but lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-3,3-dimethylbutan-2-one: Contains an additional methyl group, which can influence its reactivity and steric properties.
1-Bromo-3-cyclopropylpropan-2-one: Similar to 1-bromo-3-cyclopropyl-3-methylbutan-2-one but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl and a methyl group, which impart distinct steric and electronic effects. These features make it a valuable intermediate in the synthesis of complex molecules, offering unique reactivity patterns compared to its analogs.
Properties
CAS No. |
1823844-78-5 |
---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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